molecular formula C11H17BrN2O B7944717 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine

4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine

Cat. No.: B7944717
M. Wt: 273.17 g/mol
InChI Key: JODJHBJSHGVQSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine typically involves the bromination of 1-N-butyl-5-methoxybenzene-1,2-diamine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-N-methyl-5-methoxybenzene-1,2-diamine
  • 4-Bromo-1-N-ethyl-5-methoxybenzene-1,2-diamine
  • 4-Bromo-1-N-propyl-5-methoxybenzene-1,2-diamine

Uniqueness

4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its methyl, ethyl, or propyl analogs .

Properties

IUPAC Name

4-bromo-1-N-butyl-5-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-3-4-5-14-10-7-11(15-2)8(12)6-9(10)13/h6-7,14H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODJHBJSHGVQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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